1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one (CAS: 93483-92-2): A Comprehensive Technical Guide
1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one (CAS: 93483-92-2): A Comprehensive Technical Guide
Executive Summary
In the landscape of rational drug design, functionalized acetophenones serve as critical building blocks for developing targeted therapeutics. 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one , widely known as 5-amino-paeonol, is a highly specialized chemical intermediate bearing the CAS registry number 93483-92-2[1][2]. By introducing a primary amine at the 5-position of the naturally occurring paeonol scaffold, researchers unlock a versatile anchoring point for synthesizing complex urea derivatives, Schiff bases, and pyrazolopyrimidines. This whitepaper provides an in-depth analysis of the compound's physicochemical properties, a self-validating de novo synthesis protocol, and its mechanistic applications in modern anti-inflammatory and antitumor drug discovery.
Chemical Identity & Physicochemical Profile
Understanding the baseline properties of 5-amino-paeonol is essential for predicting its behavior in downstream coupling reactions and biological assays. The electron-donating properties of the hydroxyl and methoxy groups significantly enrich the electron density of the aromatic ring, making the 5-amino group highly reactive toward electrophiles[3][4].
Table 1: Physicochemical and Identification Properties
| Parameter | Description / Value | Citation |
| Chemical Name | 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one | [5] |
| Common Synonyms | 5-Amino-paeonol; 5-Amino-2-hydroxy-4-methoxyacetophenone | [3][5] |
| CAS Registry Number | 93483-92-2 | [1][2] |
| Molecular Formula | C9H11NO3 | [5] |
| Molecular Weight | 181.19 g/mol | [5] |
| Physical Appearance | Solid (Derivative precursor) | [3] |
De Novo Synthesis & Methodological Rationale
The synthesis of 1-(5-amino-2-hydroxy-4-methoxyphenyl)ethan-1-one is achieved via a two-step functionalization of paeonol. As a Senior Application Scientist, it is critical to emphasize that successful execution relies not just on following steps, but on understanding the thermodynamic and kinetic controls governing each phase[3].
Self-Validating Synthesis Protocol
Phase 1: Regioselective Nitration of Paeonol
-
Preparation: Dissolve 10 g (0.06 mol) of paeonol in 40 mL of glacial acetic acid within a round-bottom flask[3].
-
Thermal Control: Submerge the flask in an ice/water bath to strictly maintain an internal temperature of 0–5 °C.
-
Causality: Acetic acid acts as a moderating solvent. The strict thermal control prevents the highly exothermic nitration from causing oxidative cleavage of the methoxy group and limits the formation of poly-nitrated byproducts[3].
-
-
Reagent Addition: Dropwise add 16 mL of concentrated nitric acid over 30 minutes.
-
Reaction: Stir the mixture continuously for 3 hours under cooling[3].
-
Quenching & IPC (In-Process Control): Pour the reaction mixture into 200 mL of crushed ice water.
-
Validation: The immediate precipitation of a vibrant yellow solid acts as a visual self-validation of successful nitration to 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethan-1-one[3].
-
-
Purification: Filter the crude solid under vacuum and recrystallize using absolute ethanol.
-
Final Validation: Confirm the intermediate (yield ~57%) via the presence of strong NO₂ stretching (approx. 1530 cm⁻¹ and 1350 cm⁻¹) in FTIR[3].
Phase 2: Catalytic Hydrogenation
-
Preparation: Dissolve 2 g (10 mmol) of the recrystallized nitro-paeonol intermediate in 40 mL of anhydrous methanol[3].
-
Catalyst Loading: Carefully add 10% Palladium on Carbon (Pd/C) at a 4 mol% ratio.
-
Causality: Pd/C is selected for its high chemoselectivity. It efficiently reduces the nitro group to a primary amine under mild conditions without saturating the aromatic ring or inadvertently reducing the ketone carbonyl[3].
-
-
Hydrogenation: Purge the reaction vessel with nitrogen, then introduce hydrogen gas at 1 bar of pressure. Stir vigorously at room temperature[3].
-
IPC (In-Process Control): Monitor hydrogen uptake.
-
Validation: The cessation of pressure drop in the hydrogen manifold indicates quantitative conversion. Thin Layer Chromatography (TLC) must show the complete disappearance of the yellow nitro starting material.
-
-
Workup: Filter the mixture through a Celite pad to safely remove the pyrophoric Pd/C catalyst. Wash the pad with excess methanol.
-
Concentration: Evaporate the filtrate under reduced pressure to yield the target 5-amino-paeonol (yield ~95%)[3].
-
Final Validation: Confirm the amine formation via LC-MS (m/z [M+H]⁺ = 182.19) and the emergence of primary amine N-H stretching (3300–3400 cm⁻¹) in FTIR[3][5].
Synthesis Workflow Diagram
Step-by-step synthesis workflow of 1-(5-amino-2-hydroxy-4-methoxyphenyl)ethan-1-one from paeonol.
Applications in Advanced Drug Discovery
Scaffold for TOPK Inhibitors in Skin Inflammation
T-LAK-cell-originated protein kinase (TOPK) is a critical mitogen-activated protein kinase (MAPK) associated with inflammatory responses, particularly in skin conditions mediated by lipopolysaccharide (LPS)[3]. 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one serves as a pivotal fragment-growing scaffold. By reacting the 5-amino group with triphosgene to form an isocyanato-paeonol intermediate, researchers can synthesize a vast library of urea derivatives[3].
-
Mechanistic Causality of the Urea Linker: The urea moiety is intentionally introduced because of its strong bidentate hydrogen-bonding capability. This structural feature anchors the molecule securely within the ATP-binding pocket of TOPK, drastically improving target selectivity and binding affinity[3].
Inhibition of the TOPK/MAPK inflammatory signaling pathway by 5-amino-paeonol derivatives.
Antitumor Efficacy via Schiff Base Derivatives
Beyond inflammation, the 5-amino-paeonol core is utilized in oncology drug development. Condensation reactions leveraging the primary amine yield Schiff bases and pyrazolo[1,5-a]pyrimidine derivatives[4]. The electron-donating methoxy and hydroxyl groups on the paeonol ring increase the electron density of the resulting Schiff base, enhancing its ability to intercalate with DNA or bind to specific kinase targets in cancer cells[4].
Quantitative Efficacy Data
The functionalization of 5-amino-paeonol has yielded highly potent drug candidates. The table below summarizes the quantitative biological efficacy of key derivatives synthesized from this core scaffold.
Table 2: Quantitative Synthesis and Biological Efficacy Data
| Metric / Compound | Target / Assay | Value | Citation |
| Nitro-paeonol (Intermediate) | Synthesis Yield (Nitration) | 57% | [3] |
| 5-Amino-paeonol (Target) | Synthesis Yield (Reduction) | 95% | [3] |
| Urea Derivative B12 | TOPK / RAW264.7 NO Production | IC₅₀ = 2.14 µM | [3] |
| Derivative B12 Toxicity | RAW264.7 Cell Viability | IC₅₀ > 50 µM | [3] |
| Pyrazolopyrimidine 12e | HepG2 Liver Cancer Cytotoxicity | IC₅₀ = 0.09 nM | [4] |
| Pyrazolopyrimidine 12c | HepG2 Liver Cancer Cytotoxicity | IC₅₀ = 0.66 nM | [4] |
Conclusion
1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one (CAS: 93483-92-2) transcends its role as a simple chemical intermediate; it is a highly tunable pharmacophore core. By understanding the rigorous thermodynamic controls required for its synthesis and the mechanistic causality behind its functionalization (such as urea linker integration), researchers can reliably deploy this compound to develop next-generation TOPK inhibitors and potent antitumor agents.
Sources
- 1. 1-(3-Amino-4,5-dimethoxyphenyl)ethan-1-one|BLD Pharm [bldpharm.com]
- 2. aablocks.com [aablocks.com]
- 3. Discovery of novel paeonol-based derivatives against skin inflammation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. 1-(5-Amino-2-hydroxy-4-methoxy-phenyl)ethanone | C9H12ClNO3 | CID 459304 - PubChem [pubchem.ncbi.nlm.nih.gov]
